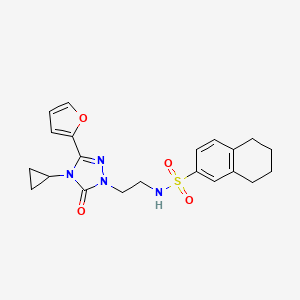
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a sulfonamide group, a triazole ring, and a cyclopropyl-furan moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol. The unique arrangement of functional groups suggests diverse applications in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 342.41 g/mol |
| Functional Groups | Sulfonamide, Triazole, Cyclopropyl, Furan |
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with this functional group often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Antifungal Activity : The presence of the triazole ring is associated with antifungal effects. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Antimicrobial Spectrum : Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various pathogens, including resistant strains.
Biological Activity Studies
Research on similar compounds has demonstrated their efficacy against various microbial strains. For example:
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylbenzenesulfonamide | Antimicrobial | Not specified |
| Sulfanilamide | Antibacterial | 0.5 - 10 |
| Fluconazole | Antifungal | 0.01 - 0.5 |
Case Studies and Research Findings
A study highlighted the synthesis and biological evaluation of related triazole derivatives that showed promising antibacterial and antifungal activities. For instance:
- Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested against various bacterial strains. Compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-y)-5-oxo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide exhibited MIC values ranging from 0.25 to 8 µg/mL against resistant strains .
Interaction Studies
Understanding how N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-5-methylbenzenesulfonamide interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies may involve:
- Molecular Docking : To predict binding affinities with target enzymes.
- In vitro assays : To evaluate cytotoxicity and selectivity against cancer cell lines.
Propriétés
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-21-24(23-20(19-6-3-13-29-19)25(21)17-8-9-17)12-11-22-30(27,28)18-10-7-15-4-1-2-5-16(15)14-18/h3,6-7,10,13-14,17,22H,1-2,4-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCUAGMPBCPSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














